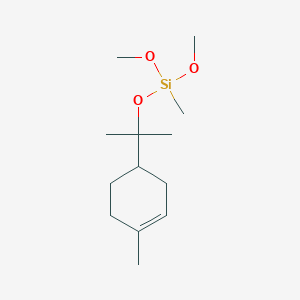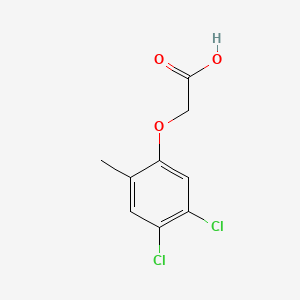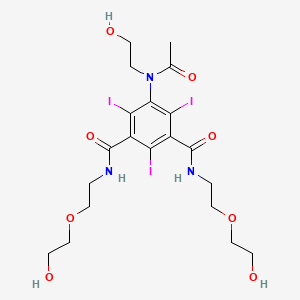
Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate typically involves the reaction of phosphonic acid derivatives with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Phosphonic Acid Derivatives: The starting materials, such as phosphonic acid or its esters, are prepared through standard chemical reactions.
Reaction with Potassium Hydroxide: The phosphonic acid derivatives are reacted with potassium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to facilitate the formation of the tripotassium salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production methods also incorporate advanced purification techniques to meet the required specifications for various applications.
化学反応の分析
Types of Reactions
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the phosphorus atoms in the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while reduction reactions can produce lower oxidation state derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.
科学的研究の応用
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: In biological research, the compound is used to study the effects of phosphonates on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the treatment of diseases related to bone metabolism. Its ability to interact with calcium and other minerals makes it useful in the development of treatments for osteoporosis and other bone disorders.
Industry: In industrial applications, the compound is used as a chelating agent and in the formulation of various products, including detergents and water treatment chemicals.
作用機序
The mechanism of action of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that can be used in various applications. In biological systems, the compound interacts with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to bind to metal ions and modify protein activity is well-documented .
類似化合物との比較
Similar Compounds
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate: Similar compounds include other phosphonates and bisphosphonates with varying functional groups and metal ion affinities.
Zingiber Officinale Root Extract: Although not chemically similar, this compound is listed in the same inventory and has different applications in cosmetics and skincare.
Uniqueness
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate is unique due to its specific chemical structure and properties. Its ability to chelate metal ions and interact with biological molecules sets it apart from other phosphonates. Additionally, its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance in scientific research and industrial processes.
特性
CAS番号 |
84697-00-7 |
|---|---|
分子式 |
C4H10K3NO7P2 |
分子量 |
363.37 g/mol |
IUPAC名 |
tripotassium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChIキー |
ROUGECCBHRZZBB-UHFFFAOYSA-K |
正規SMILES |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















